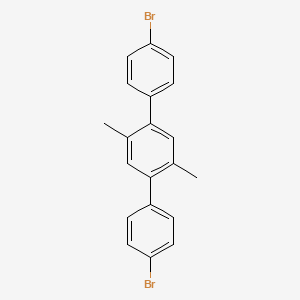

2,5-Bis(4-Bromophenyl)-p-xylene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Bis(4-Bromophenyl)-p-xylene is a chemical compound with the empirical formula C20H16Br2 . It is a solid substance and its molecular weight is 416.15 . The compound is also known by the name 1,4-bis(4-bromophenyl)-2,5-dimethylbenzene .

Molecular Structure Analysis

The molecular structure of 2,5-Bis(4-Bromophenyl)-p-xylene consists of a central xylene group substituted with two 4-bromophenyl groups . The exact mass of the molecule is 413.96200 .Scientific Research Applications

Medicinal Chemistry: Antileishmanial and Antimalarial Agents

2,5-Bis(4-Bromophenyl)-p-xylene derivatives have been explored for their potential pharmacological effects. Studies suggest that certain pyrazole-bearing compounds, which can be synthesized from related bromophenyl precursors, show potent antileishmanial and antimalarial activities . These findings indicate that 2,5-Bis(4-Bromophenyl)-p-xylene could serve as a key intermediate in the synthesis of new drugs targeting these tropical diseases.

Agriculture: Insecticidal Properties

In the agricultural sector, derivatives of 2,5-Bis(4-Bromophenyl)-p-xylene, such as 1,3,4-oxadiazole analogs, have demonstrated strong insecticidal activity against common pests like house flies and leaf rollers . This suggests its potential use in developing new, more effective pesticides.

Materials Science: Electrode Fabrication

The compound has been utilized in the synthesis of hybrid microporous polymers for electrode applications. These polymers exhibit high thermal stability and superior electrochemical properties, making them suitable for use in supercapacitors . The presence of electron-rich phenyl groups within the structure of these polymers contributes to their enhanced performance.

Environmental Science: Supercapacitor Electrodes

Research has shown that 2,5-Bis(4-Bromophenyl)-p-xylene can be used to create porous organic–inorganic polymers with high thermal stability and specific capacity. These materials are promising for environmental applications, particularly as high-performance electrodes in supercapacitors, which are essential for energy storage solutions .

Energy: High-Performance Electrodes

The compound’s derivatives have been incorporated into the design of porous polyhedral oligomeric silsesquioxane/tetraphenylthiophene hybrids. These hybrids serve as high-performance electrodes for supercapacitors, highlighting the compound’s role in advancing energy storage technologies .

Electronics: Polymer Synthesis for Optoelectronics

In the field of electronics, 2,5-Bis(4-Bromophenyl)-p-xylene is a valuable precursor in the synthesis of conjugated polymers. These polymers are used in optoelectronic devices due to their tunable aggregation-induced emission (AIE) behaviors, which are critical for applications like cell imaging .

Safety and Hazards

2,5-Bis(4-Bromophenyl)-p-xylene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove to fresh air . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that the compound can be synthesized from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole and various thiophene, furan, pyridine or benzene-containing boronic acids by suzuki cross-coupling reaction . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes at the molecular level.

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that 2,5-bis(4-bromophenyl)-p-xylene could potentially have similar effects .

Action Environment

The action, efficacy, and stability of 2,5-Bis(4-Bromophenyl)-p-xylene could be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is used to synthesize the compound, is known for its exceptionally mild and functional group tolerant reaction conditions, and the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that the compound’s action could be influenced by similar conditions.

properties

IUPAC Name |

1,4-bis(4-bromophenyl)-2,5-dimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Br2/c1-13-11-20(16-5-9-18(22)10-6-16)14(2)12-19(13)15-3-7-17(21)8-4-15/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTBZPUNQPKBQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=CC=C(C=C2)Br)C)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479173 |

Source

|

| Record name | 2,5-Bis(4-Bromophenyl)-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(4-Bromophenyl)-p-xylene | |

CAS RN |

853234-55-6 |

Source

|

| Record name | 2,5-Bis(4-Bromophenyl)-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1280800.png)